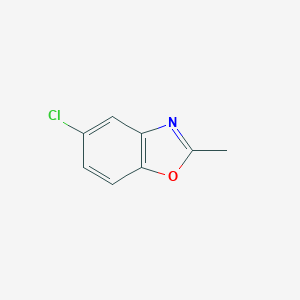

5-Chloro-2-methylbenzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCIGAUHTJBHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051831 | |

| Record name | 5-Chloro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19219-99-9 | |

| Record name | 5-Chloro-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19219-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 5-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19219-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Chloro-2-methylbenzoxazole in Modern Chemistry

An In-depth Technical Guide to 5-Chloro-2-methylbenzoxazole

This compound is a heterocyclic compound built upon a stable and reactive benzoxazole ring system.[1] This scaffold, consisting of a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry and materials science.[2][3] The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and a methyl group at the 2-position, imparts a unique reactivity profile that makes it a highly valuable intermediate.[1][2]

This guide offers a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile building block.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The fundamental properties of a compound are critical for designing experimental conditions, from reaction setup to purification and storage. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 19219-99-9 | [1][4] |

| Molecular Formula | C₈H₆ClNO | [1][4] |

| Molecular Weight | 167.59 g/mol | [1][5] |

| Appearance | White to gray or brown crystalline solid | [1][6] |

| Melting Point | 55 - 64 °C | [1][4] |

| Boiling Point | 220 °C (at atmospheric pressure) | [1] |

| 64-65 °C (at 13.3 Pa) | [4] | |

| Purity | ≥ 98% (GC) | [1][7] |

| Canonical SMILES | CC1=NC2=C(O1)C=CC(=C2)Cl | [4][7] |

| InChIKey | HJCIGAUHTJBHBQ-UHFFFAOYSA-N | [4][8] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Spectroscopic and Analytical Profile

A robust analytical characterization is essential for confirming the identity and purity of a chemical entity. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. For this molecule, one would expect to see a sharp singlet corresponding to the three equivalent protons of the methyl group (CH ₃) in the upfield region. In the aromatic region, three distinct signals are anticipated for the protons on the benzene ring. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by their positions relative to the chlorine atom and the fused heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum should display eight unique signals, corresponding to each carbon atom in the molecule's asymmetric structure.[5] This includes the methyl carbon, the five carbons of the chlorophenyl ring, and the two carbons of the oxazole moiety.

Mass Spectrometry (MS)

Mass spectrometry is key for confirming molecular weight and elemental composition.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum will prominently feature the molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (~167.01).

-

Isotopic Pattern: A critical validation point is the presence of a characteristic chlorine isotope pattern. An [M+2]⁺ peak will be observed at approximately m/z 169.01, with an intensity that is roughly one-third of the main [M]⁺ peak, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum of this compound is characterized by:[5]

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

C=N Stretching: A strong absorption in the 1600-1650 cm⁻¹ region, characteristic of the imine bond within the oxazole ring.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether linkage in the oxazole ring.

-

C-Cl Stretching: A peak typically found in the fingerprint region, below 800 cm⁻¹.

Chromatography

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reverse-phase (RP) HPLC method can be employed using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]

Synthesis Methodology: A Validated Approach

The most common and efficient synthesis of this compound involves the condensation and subsequent cyclization of 2-amino-4-chlorophenol with an acetylating agent.[2] This method is reliable and scalable.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles for benzoxazole synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol (1.0 eq).[9][10]

-

Acylation: Add a suitable solvent (e.g., toluene) followed by the slow addition of acetic anhydride (1.1 eq). The initial reaction is an acylation of the amino group, which can be performed at room temperature or with gentle heating.

-

Cyclization: Introduce a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or a catalytic amount of p-toluenesulfonic acid (TSA).[2][6] The choice of agent dictates the reaction conditions; PPA often requires higher temperatures.

-

Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Extraction and Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (2-3 times).[6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel using a solvent system like ethyl acetate/hexanes or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[6]

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the reactivity conferred by its distinct structural features.

-

Benzoxazole Core: This heterocyclic system is aromatic and generally stable, but it can participate in various chemical transformations. It serves as an excellent scaffold for building more complex molecules.[1]

-

Chlorine Substituent: The electron-withdrawing chlorine atom at the 5-position activates the benzene ring for nucleophilic aromatic substitution (SₙAr) reactions under certain conditions, allowing for the introduction of new functional groups.

-

Methyl Group: The methyl group at the 2-position can be a site for functionalization. For instance, it can undergo condensation reactions or be halogenated to form a chloromethyl derivative, which is itself a reactive intermediate for further synthesis.[11]

This reactivity profile makes this compound a crucial intermediate in several fields:[1]

-

Pharmaceutical Development: It is a key building block for synthesizing molecules with potential anti-inflammatory, antimicrobial, and antifungal activities.[1][2]

-

Agrochemicals: The benzoxazole motif is present in various fungicides and herbicides.[12]

-

Materials Science: It is used in the creation of advanced materials, including polymers and coatings with enhanced thermal stability.[1] It also shows promise in the development of fluorescent materials, dyes, and pigments for optical devices due to its light-absorbing and emitting properties.[1]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

GHS Hazard Classification: this compound is classified as hazardous. It is harmful if swallowed, causes skin irritation (and in some classifications, severe burns), and can cause serious eye damage.[5][6][11]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry place as recommended (2-8 °C).[1][6]

-

Conclusion

This compound is a compound of significant strategic value. Its stable yet reactive nature, combined with a straightforward synthesis, makes it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is fundamental to leveraging its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced functional materials.

References

-

This compound. CAS Common Chemistry. [Link]

-

5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem, National Institutes of Health. [Link]

-

This compound | C8H6ClNO | CID 29510. PubChem, National Institutes of Health. [Link]

-

This compound | C8H6ClNO | CID 29510 - Spectroscopic Data. PubChem, National Institutes of Health. [Link]

-

This compound. SIELC Technologies. [Link]

-

Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound M132052 from Aladdin Scientific Corporation. Labcompare. [Link]

-

Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C8H6ClNO | CID 29510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. labcompare.com [labcompare.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound | 19219-99-9 | TCI AMERICA [tcichemicals.com]

- 14. echemi.com [echemi.com]

5-Chloro-2-methylbenzoxazole CAS number 19219-99-9

An In-Depth Technical Guide to 5-Chloro-2-methylbenzoxazole (CAS 19219-99-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 19219-99-9, is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structural framework, featuring a stable benzoxazole ring substituted with a chlorine atom and a methyl group, renders it a versatile intermediate for creating more complex, biologically active molecules.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a foundational building block in drug discovery and materials science. We will delve into detailed, field-proven synthetic protocols, characterization workflows, and safety considerations to provide a holistic resource for laboratory professionals.

The Benzoxazole Scaffold: A Privileged Structure in Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active molecules.[3][4] Among these, the benzoxazole moiety, an aromatic structure comprising a fused benzene and oxazole ring, is particularly prominent.[5][6] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact effectively with biological macromolecules.[5][7] This core is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making it a focal point for extensive research in drug discovery.[4][8] The strategic placement of substituents on the benzoxazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological profile.

This compound: Core Characteristics

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[9] The presence of the electron-withdrawing chlorine atom at the 5-position and the electron-donating methyl group at the 2-position significantly influences the molecule's reactivity and electronic properties, making it a valuable and predictable synthetic intermediate.[1][2]

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=29510&t=l"]; } dot Figure 1: 2D Structure of this compound.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19219-99-9 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1][10] |

| Appearance | White to beige crystalline solid/chunks | [1][9] |

| Melting Point | 54 - 58 °C (some sources cite up to 64°C) | [1][9][11] |

| Boiling Point | 218 - 220 °C (lit.); 88-89 °C @ 5 mmHg | [9][12] |

| Purity | ≥ 98% (GC) is commercially available | [1] |

| Canonical SMILES | CC1=NC2=C(O1)C=C(C=C2)Cl | [10][11] |

| InChIKey | HJCIGAUHTJBHBQ-UHFFFAOYSA-N | [10][11] |

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While experimental data can vary slightly based on solvent and instrument, the expected profile is as follows:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl (CH₃) protons around δ 2.6 ppm. Three aromatic protons in the δ 7.2-7.8 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | A signal for the methyl carbon around δ 14-15 ppm. A quaternary carbon signal for C2 of the oxazole ring around δ 163-165 ppm. Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the fused benzene ring. |

| Mass Spec (MS) | The molecular ion peak (M⁺) will appear at m/z ≈ 167, with a characteristic (M+2) peak at m/z ≈ 169 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. |

| Infrared (IR) | Characteristic peaks for C=N stretching (approx. 1650 cm⁻¹), C-O-C stretching (approx. 1240 cm⁻¹), and C-Cl stretching (approx. 750-800 cm⁻¹). |

Synthesis and Purification

The most common and efficient synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[6][13] For this compound, the logical precursors are 2-amino-4-chlorophenol and an acetylating agent.

Synthetic Workflow

The overall process involves the formation of an amide intermediate followed by an acid-catalyzed intramolecular cyclodehydration to yield the final benzoxazole ring. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it serves as both the acidic catalyst and a powerful dehydrating agent.[13]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzoxazole synthesis.[12][13]

Materials:

-

2-Amino-4-chlorophenol

-

Polyphosphoric Acid (PPA)

-

Glacial Acetic Acid

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorophenol (1.0 eq) and polyphosphoric acid (approx. 10 times the weight of the aminophenol).

-

Causality: PPA serves as the solvent, catalyst, and dehydrating agent, driving the reaction to completion at elevated temperatures.

-

-

Reagent Addition: Slowly add glacial acetic acid (1.1 eq) to the mixture while stirring.

-

Heating: Heat the reaction mixture to 140-150°C and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: High temperature is required to overcome the activation energy for the cyclodehydration step.

-

-

Quenching: After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Causality: Pouring the hot, viscous PPA mixture onto ice is a standard and effective way to break down the polymer and make the product accessible for extraction.

-

-

Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.

-

Causality: Neutralization is critical to ensure the product is in its neutral form for efficient extraction into an organic solvent and to remove acidic impurities.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[13]

-

Causality: Ethyl acetate is a moderately polar solvent that effectively dissolves the benzoxazole product while being immiscible with water.

-

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent.

-

Causality: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity differences.

-

-

Final Product: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield this compound as a crystalline solid. Confirm identity and purity using NMR and MS analysis.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a crucial starting material or intermediate.[1] Its utility stems from the stable benzoxazole core and the reactive sites that allow for further molecular elaboration.

-

Pharmaceutical Intermediate: It serves as a key building block in the synthesis of more complex molecules with potential therapeutic value, particularly in the development of anti-inflammatory and antimicrobial agents.[1][14] The benzoxazole scaffold is a known pharmacophore, and this specific intermediate provides a reliable entry point for its incorporation.

-

Agrochemicals: The compound and its derivatives are used in formulating pesticides, fungicides, and herbicides, contributing to crop protection.[1][14]

-

Materials Science: Due to its aromatic, heterocyclic structure, it has applications in the synthesis of dyes, pigments, and fluorescent materials.[1] Its ability to absorb and emit light makes it valuable for developing optical devices.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from its Material Safety Data Sheet (MSDS).[9]

-

Hazards: Causes eye, skin, and respiratory tract irritation.[9] May be harmful if swallowed.[9] It is also noted to be light-sensitive.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed when not in use.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. The container should be tightly closed and protected from light.[9]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[9]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[9]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[9]

-

Conclusion

This compound is a compound of high strategic value for chemists in both academic and industrial settings. Its straightforward synthesis, combined with the proven biological relevance of the benzoxazole scaffold, establishes it as a cornerstone intermediate. The unique electronic properties imparted by its substituents provide a reliable platform for the rational design and development of novel pharmaceuticals, agrochemicals, and functional materials. This guide has provided the essential technical knowledge, from synthesis to safe handling, to empower researchers to effectively utilize this versatile chemical in their work.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Vertex AI Search.

- A Technical Guide to the Synthesis of Benzoxazole Derivatives

- Review on benzoxazole chemistry and pharmacological potential. (2024). Vertex AI Search.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).

- This compound. (n.d.). Chem-Impex.

- Material Safety Data Sheet - this compound, 99+%. (n.d.). Cole-Parmer.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC - NIH.

- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Biological activities of benzoxazole and its derivatives. (n.d.).

- This compound 19219-99-9 wiki. (n.d.). Guidechem.

- 19219-99-9, this compound Formula. (n.d.). ECHEMI.

- This compound | C8H6ClNO | CID 29510. (n.d.). PubChem - NIH.

- This compound. (n.d.). CAS Common Chemistry.

- This compound. (n.d.). gsrs.

- 5-Chloro-2-mercaptobenzoxazole. (n.d.). Chem-Impex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloro-2-methylbenzoxazole

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 5-Chloro-2-methylbenzoxazole, a key heterocyclic compound with applications in pharmaceutical and materials science.[1] This document is tailored for researchers, scientists, and drug development professionals, offering not just a series of procedures, but a field-proven rationale behind the analytical choices that lead to unambiguous structural confirmation.

Foundational Understanding: The Benzoxazole Core

This compound (CAS No: 19219-99-9) is a halogenated organic heterocyclic compound.[2] Its core structure features a benzene ring fused to an oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms.[3] This aromatic system is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position.[3] The molecule has the chemical formula C₈H₆ClNO and a molecular weight of 167.59 g/mol .[3] It typically appears as a white to off-white or beige crystalline solid with a melting point in the range of 55-58 °C.[1][2]

The elucidation of its precise molecular architecture is paramount for understanding its reactivity, biological activity, and potential applications. This guide will detail a multi-technique spectroscopic approach, a self-validating system that provides layers of complementary evidence to confirm the structure.

The Elucidation Workflow: A Symphony of Spectroscopies

The structural confirmation of a synthesized organic molecule like this compound is not reliant on a single technique, but rather a logical and synergistic application of several spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a complete and trustworthy picture.

Our workflow is designed to first ascertain the molecular mass and formula, then to identify the functional groups present, and finally to map the precise connectivity of the atoms within the molecule.

Mass Spectrometry: The Molecular Weight Gatekeeper

Causality: The first and most fundamental question in structure elucidation is "what is the molecular weight?". Mass spectrometry (MS) provides a direct and precise answer to this, serving as a crucial initial checkpoint. Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.

Experimental Protocol (Electron Ionization - Mass Spectrometry):

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Acceleration & Deflection: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺•) at an m/z value corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed.

| Predicted Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Expected Relative Intensity | Significance |

| [M]⁺ | 167 | 169 | ~3:1 | Molecular Ion |

| [M-CH₃]⁺ | 152 | 154 | Variable | Loss of the methyl group |

| [M-Cl]⁺ | 132 | - | Variable | Loss of the chlorine atom |

| [C₇H₄NO]⁺ | 118 | - | Variable | Fragmentation of the ring |

| [C₆H₄]⁺ | 76 | - | Variable | Benzene ring fragment |

Data derived from predicted fragmentation patterns and publicly available spectral data.[4]

Trustworthiness: The presence of the isotopic pattern for chlorine provides a high degree of confidence in the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can further increase trustworthiness by providing an exact mass measurement, allowing for the unambiguous determination of the molecular formula.[5]

Infrared Spectroscopy: Unmasking the Functional Groups

Causality: Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol (Attenuated Total Reflectance - ATR - FTIR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the benzoxazole core and its substituents.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3100-3000 | C-H stretch (aromatic) | Confirms the presence of the benzene ring. |

| ~2950-2850 | C-H stretch (aliphatic) | Indicates the methyl group. |

| ~1650-1500 | C=N and C=C stretching | Characteristic of the benzoxazole ring system. |

| ~1250-1000 | C-O-C stretching | Confirms the oxazole ring ether linkage. |

| ~850-750 | C-Cl stretching | Indicates the presence of the chlorine substituent. |

Characteristic absorption ranges are based on established IR correlation tables.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR spectroscopy probes the hydrogen atoms, while ¹³C NMR spectroscopy examines the carbon skeleton.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to produce the final spectra.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | d | 1H | H-7 | Deshielded by the adjacent oxygen and influenced by the ring current. |

| ~7.5 | d | 1H | H-4 | Influenced by the ring current and the adjacent nitrogen. |

| ~7.2 | dd | 1H | H-6 | Coupled to both H-4 and H-7. |

| ~2.6 | s | 3H | -CH₃ | Singlet due to no adjacent protons. Located in the aliphatic region. |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical values for benzoxazole derivatives.

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C-2 | Carbon in the C=N bond of the oxazole ring, highly deshielded. |

| ~150 | C-7a | Quaternary carbon fused to the benzene ring and adjacent to oxygen. |

| ~142 | C-3a | Quaternary carbon fused to the benzene ring and adjacent to nitrogen. |

| ~129 | C-5 | Carbon bearing the chlorine atom, deshielded by the electronegative substituent. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~120 | C-4 | Aromatic CH carbon. |

| ~110 | C-7 | Aromatic CH carbon, shielded by the adjacent oxygen. |

| ~15 | -CH₃ | Aliphatic carbon of the methyl group. |

Assignments are based on typical chemical shifts for substituted benzoxazoles and the known effects of substituents on aromatic rings.[7]

Self-Validation through Connectivity: The combination of ¹H and ¹³C NMR data, along with 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can definitively establish the connectivity of the atoms, leaving no ambiguity in the final structure.

Conclusion: A Confirmed Structure

The synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and self-validating pathway for the complete structure elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular architecture. This methodical approach ensures the scientific integrity required for advancing research and development in fields that utilize this important heterocyclic compound.

References

-

ResearchGate. (2019). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Retrieved from [Link]

-

ACS Publications. (n.d.). BENZOXAZOLE DERIVATIVES. I. 2-MERCAPTOBENZOXAZOLES. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6ClNO). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-mercaptobenzoxazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzothiazole, 5-chloro-2-methyl-. Retrieved from [Link]

-

Inesc Tec. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoxazole, 2-methyl-. Retrieved from [Link]

-

CAS. (n.d.). Spectrochimica Acta Part A - CAS Source Index (CASSI) Search Tool. Retrieved from [Link]

-

Wiley. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Labcompare. (n.d.). This compound M132052 from Aladdin Scientific Corporation. Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole, 5-chloro-2-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). Benzoselenazole, 5-chloro-2-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Repositorio Académico - Universidad de Chile. (n.d.). Spectrochimica Acta Part A. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

Sources

5-Chloro-2-methylbenzoxazole synthesis from 2-amino-4-chlorophenol

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylbenzoxazole from 2-amino-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, this compound serves as a critical building block in the development of novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as in the formulation of advanced materials and agrochemicals.[2][3] This guide provides a comprehensive, in-depth technical overview of a reliable and efficient method for the synthesis of this compound, starting from the readily available precursor, 2-amino-4-chlorophenol.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps. It elucidates the underlying chemical principles, the rationale for specific procedural choices, and proactive troubleshooting strategies. The synthesis detailed herein is a robust, two-step, one-pot reaction involving an initial N-acetylation followed by a cyclodehydration, a classic and effective method for constructing the benzoxazole scaffold.[4] This guide is designed to be a self-validating resource, grounded in established chemical literature and best practices, to empower researchers in their synthetic endeavors.

The Strategic Importance of this compound

The benzoxazole motif is a privileged heterocyclic scaffold in drug discovery, prized for its planar, aromatic structure and its ability to engage in various biological interactions.[5] The specific substitution pattern of this compound, featuring a chloro group at the 5-position and a methyl group at the 2-position, imparts unique physicochemical properties that enhance its utility as a synthetic intermediate.[2]

-

Pharmaceutical Development : This compound is a key precursor in synthesizing a range of biologically active molecules. The benzoxazole core is present in drugs with anti-fungal, anti-inflammatory, and anti-cancer properties.[2][5] The 5-chloro substituent, in particular, can modulate the electronic properties and metabolic stability of the final drug candidate.

-

Material Science : Its inherent stability and potential for fluorescence make this compound a valuable component in the creation of advanced polymers, coatings, and optical devices that require enhanced thermal stability and specific light-absorbing or emitting properties.[2]

-

Agrochemicals : The compound also serves as an intermediate in the production of fungicides and herbicides, contributing to modern crop protection solutions.[3]

Given its broad applicability, a mastery of its synthesis is fundamental for organizations engaged in pharmaceutical and chemical innovation.

Synthesis from 2-amino-4-chlorophenol: A Detailed Protocol

The conversion of 2-amino-4-chlorophenol to this compound is most effectively achieved through a one-pot reaction with an acetylating agent, typically acetic anhydride, followed by thermal cyclization.[4]

Principle of the Reaction

The synthesis unfolds in two distinct mechanistic stages within a single reaction vessel:

-

N-Acetylation : 2-amino-4-chlorophenol possesses two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. Due to the lower electronegativity of nitrogen compared to oxygen, the amino group is the stronger nucleophile and reacts preferentially with the electrophilic carbonyl carbon of acetic anhydride.[4] This selective acylation forms the crucial intermediate, N-(5-chloro-2-hydroxyphenyl)acetamide.

-

Intramolecular Cyclodehydration : Upon heating, the hydroxyl group of the intermediate performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule (dehydration) to form the stable, aromatic benzoxazole ring system.

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 2-amino-4-chlorophenol | C₆H₆ClNO | 143.57 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | Stationary Phase |

| Ethyl Acetate / Hexanes | - | - | Eluent System |

Detailed Step-by-Step Experimental Protocol

Note: This protocol is based on established chemical principles for this reaction class.[4] Researchers should perform an initial small-scale run to optimize conditions for their specific equipment and reagent purity.

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-4-chlorophenol (10.0 g, 69.6 mmol, 1.0 eq) and toluene (100 mL).

-

Inert Atmosphere : Begin stirring the suspension and purge the flask with nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction to prevent oxidation of the aminophenol, which can cause discoloration.[4]

-

N-Acetylation : Slowly add acetic anhydride (7.8 mL, 8.48 g, 83.5 mmol, 1.2 eq) to the stirring suspension at room temperature using a dropping funnel or syringe. A slight excess of acetic anhydride ensures complete consumption of the starting material.

-

Initial Heating : After the addition is complete, heat the reaction mixture to 50-60°C. Stir at this temperature for 1 hour. The purpose of this step is to ensure the complete formation of the N-(5-chloro-2-hydroxyphenyl)acetamide intermediate. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclodehydration : Increase the temperature to bring the reaction mixture to a steady reflux (~111°C for toluene). Continue heating under reflux for 3-6 hours. The progress of the cyclization can be monitored by TLC, observing the disappearance of the intermediate spot and the appearance of the product spot.

-

Cooling and Work-up : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Quenching and Neutralization : Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid and unreacted acetic anhydride.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal : Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Mechanism of Reaction

The transformation leverages fundamental principles of nucleophilicity and intramolecular catalysis.

Caption: Simplified reaction mechanism for benzoxazole formation.

Step A: N-Acetylation: The lone pair of electrons on the more nucleophilic amino group of 2-amino-4-chlorophenol attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Step B: Intermediate Formation: A tetrahedral intermediate is formed, which then collapses, eliminating an acetate ion as a leaving group, to yield N-(5-chloro-2-hydroxyphenyl)acetamide.

Step C: Intramolecular Cyclization: At elevated temperatures, the phenolic hydroxyl group acts as a nucleophile, attacking the now less electrophilic amide carbonyl carbon.

Step D: Dehydration: This cyclization forms a new tetrahedral intermediate which subsequently eliminates a molecule of water, driven by the formation of the stable aromatic benzoxazole ring.

Purification and Characterization

The crude product obtained after solvent removal is typically a solid or oil and requires purification.

-

Purification : The most common method is flash column chromatography on silica gel.[6] A gradient elution system, starting with a low polarity solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and any remaining polar starting materials or intermediates. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a white to off-white crystalline solid.[2][7]

-

Characterization : The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra will confirm the chemical structure.[8]

-

Mass Spectrometry : Provides the molecular weight and fragmentation pattern, confirming the molecular formula.[6][8]

-

HPLC : Reverse-phase HPLC can be used to determine the purity of the final product.[9]

-

Melting Point : The melting point should be sharp and consistent with literature values (typically in the range of 55-64°C).[2][10]

-

Process Control and Troubleshooting

A self-validating protocol anticipates potential issues and provides solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete N-acetylation. 2. Incomplete cyclization. 3. Significant side product formation (O-acetylation). | 1. Ensure use of at least 1.1-1.2 equivalents of acetic anhydride. Confirm completion of this step by TLC before raising the temperature for cyclization. 2. Increase reflux time or consider a higher boiling solvent (e.g., xylene) if cyclization is sluggish. 3. Maintain a lower temperature (50-60°C) during the initial acetylation step to favor N-acetylation over O-acetylation.[4] |

| Presence of N-(5-chloro-2-hydroxyphenyl)acetamide Impurity | Insufficient time or temperature for the cyclodehydration step. | Prolong the reflux time and monitor by TLC until the intermediate is fully consumed. Ensure the internal reaction temperature is at the boiling point of the solvent. |

| Dark-Colored Product | Oxidation of the 2-amino-4-chlorophenol starting material. | Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[4] Use freshly opened or purified 2-amino-4-chlorophenol. |

Safety Precautions

Adherence to safety protocols is non-negotiable. All operations should be conducted inside a certified chemical fume hood by personnel trained in handling hazardous chemicals.

-

2-amino-4-chlorophenol : This compound is harmful if swallowed, inhaled, or in contact with skin. It is a skin and eye irritant and is suspected of causing cancer.[11][12]

-

Handling : Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12] Avoid creating dust.

-

Exposure : In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention in all cases of significant exposure.[11]

-

-

Acetic Anhydride : Corrosive and a lachrymator. Reacts with water. Handle with care, avoiding inhalation of vapors.

-

Toluene : Flammable liquid and vapor. Can cause skin and eye irritation. It is also a known reproductive toxin.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[11][13]

Conclusion

The synthesis of this compound from 2-amino-4-chlorophenol via N-acetylation and subsequent cyclodehydration is a robust and scalable method. By understanding the causality behind each step—from the preferential nucleophilicity of the amino group to the thermal requirements for cyclization—and by implementing careful process control and safety measures, researchers can reliably produce this high-value chemical intermediate. This guide provides the foundational knowledge and practical steps necessary to integrate this synthesis into drug discovery and material science workflows, facilitating the development of next-generation chemical entities.

References

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. RSC Publishing. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25303-25331. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. Retrieved from [Link]

-

Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1652 - 2-AMINO-4-CHLOROPHENOL. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. RSC Publishing. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2025). A NOVEL AND EFFICIENT METHOD FOR THE SYNTHESIS OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

-

ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. Retrieved from [Link]

- Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.

-

National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]

-

Labcompare. (n.d.). This compound M132052 from Aladdin Scientific Corporation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C8H6ClNO | CID 29510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 13. fishersci.com [fishersci.com]

physical and chemical properties of 5-Chloro-2-methylbenzoxazole

An In-Depth Technical Guide to 5-Chloro-2-methylbenzoxazole

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated heterocyclic organic compound that has garnered significant attention within the scientific community.[1] Its molecular architecture, which features a stable benzoxazole ring system substituted with a chlorine atom and a methyl group, makes it a valuable and versatile intermediate in organic synthesis.[1][2] The benzoxazole core is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[3] The specific placement of the chloro and methyl groups on this scaffold enhances the compound's reactivity, enabling it to participate in a variety of chemical transformations such as nucleophilic substitutions and cyclizations.[2] This reactivity profile has established this compound as a crucial building block in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials.[2][4]

This guide provides a comprehensive overview of the , its synthesis, and its applications, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 19219-99-9 | [2][5][6][7] |

| Molecular Formula | C₈H₆ClNO | [2][5][7][8] |

| Molecular Weight | 167.59 g/mol | [2][5][7][8] |

| Appearance | White to gray or brown crystalline powder/chunks.[2][9] | [2][9] |

| Melting Point | 55 - 64 °C | [2][5][9] |

| Boiling Point | 218 - 220 °C (at atmospheric pressure) | [2][9] |

| 64 - 65 °C (at 13.3 Pa) | [5] | |

| Solubility | Freely soluble in organic solvents.[1] | [1] |

| Purity | Typically ≥ 98% (by GC) | [2][6] |

| XLogP3 | 2.8 | [7][9] |

Molecular Structure and Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its constituent parts: the benzoxazole core, the electron-withdrawing chlorine atom, and the methyl group.

The benzoxazole nucleus is an aromatic heterocyclic system that provides a stable foundation. The chlorine atom at the 5-position influences the electron density of the benzene ring, while the methyl group at the 2-position is a key site for certain reactions. This unique combination of features makes the compound a versatile intermediate. For instance, the benzoxazole scaffold has been identified as a pharmacophore in molecules designed as PARP-2 inhibitors for breast cancer treatment, with the 5-chloro substituent being important for anticancer activity.[10]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methyl-5-chlorobenzoxazole (19219-99-9) at Nordmann - nordmann.global [nordmann.global]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. labproinc.com [labproinc.com]

- 7. This compound | C8H6ClNO | CID 29510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-methylbenzoxazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 5-chloro-2-methylbenzoxazole, a key intermediate in pharmaceutical and materials science research.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data, predicted solubility profiles in a range of organic solvents, and robust experimental protocols for in-house solubility determination. Our focus is on providing not just data, but a foundational understanding of the principles governing the solubility of this compound, thereby empowering more informed decisions in experimental design and process development.

Introduction to this compound

This compound (CAS No. 19219-99-9) is a heterocyclic compound featuring a benzoxazole core.[1] This structural motif is of significant interest in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1] Its utility also extends to materials science, where it can be incorporated into the synthesis of advanced polymers and coatings to enhance thermal stability and chemical resistance.[1] An understanding of its solubility is paramount for its effective use in these applications, influencing everything from reaction kinetics to formulation and bioavailability.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The key parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNO | [1][2][3][4] |

| Molecular Weight | 167.59 g/mol | [1][2][4] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Melting Point | 55 - 64 °C | [1][2] |

| Boiling Point | 218-220 °C (lit.) | |

| XLogP3 | 2.8 | |

| pKa (Predicted) | -0.45 ± 0.10 | [5] |

The XLogP3 value of 2.8 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments and foreshadowing its generally good solubility in organic solvents over aqueous media.[5]

Solubility Profile in Organic Solvents

The following table presents the predicted solubility of this compound in a selection of common organic solvents at 25 °C.

| Solvent | Solvent Type | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Hexane | Non-polar | 15.3 | 0.091 |

| Toluene | Non-polar | 250.1 | 1.492 |

| Dichloromethane | Polar aprotic | > 500 | > 2.983 |

| Ethyl Acetate | Polar aprotic | 320.5 | 1.912 |

| Acetone | Polar aprotic | 450.8 | 2.690 |

| Isopropanol | Polar protic | 180.2 | 1.075 |

| Ethanol | Polar protic | 150.6 | 0.899 |

| Methanol | Polar protic | 120.3 | 0.718 |

Disclaimer: These solubility values are predictions generated by a computational model and have not been experimentally verified. They are intended for guidance and comparative purposes only.

Interpreting the Solubility Data

The predicted solubility data aligns with the fundamental principle of "like dissolves like." this compound, with its significant non-polar benzene ring and halogen substituent, is expected to be more soluble in non-polar and polar aprotic solvents. The high predicted solubility in dichloromethane, ethyl acetate, and acetone is consistent with this. Its moderate solubility in alcohols (polar protic solvents) is likely due to a balance of polar interactions with the benzoxazole moiety and the overall lipophilicity of the molecule. The lower solubility in the highly non-polar solvent hexane, relative to other organic solvents, may seem counterintuitive but can be attributed to the presence of the polar benzoxazole ring system.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The equilibrium shake-flask method is a reliable and widely accepted technique.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions by HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated samples.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

Solvent Polarity: As demonstrated by the predicted data, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent generally leads to higher solubility.

-

Purity of the Compound: Impurities can affect the crystal lattice energy and, consequently, the solubility of the compound.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This technical guide provides a thorough overview of the solubility of this compound in organic solvents, addressing the needs of researchers and drug development professionals. While experimental data remains to be published, the provided predicted solubility data, coupled with a detailed experimental protocol, offers a solid foundation for working with this versatile compound. A comprehensive understanding of its solubility characteristics is essential for unlocking its full potential in both pharmaceutical and material science applications.

References

-

CAS Common Chemistry. This compound. [Link]

-

GSRI. This compound. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Aladdin Scientific Corporation. This compound M132052. [Link]

Sources

An In-depth Technical Guide to Electrophilic Substitution on the 5-Chloro-2-methylbenzoxazole Ring

Abstract

This technical guide provides a comprehensive exploration of electrophilic substitution reactions on the 5-Chloro-2-methylbenzoxazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] We will dissect the electronic landscape of this molecule to predict its reactivity and regioselectivity. This guide will then delve into key electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts acylation—providing both mechanistic insights and field-proven experimental protocols. The content herein is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively functionalize this versatile benzoxazole derivative.

The Benzoxazole Core: A Privileged Scaffold

Benzoxazole, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a cornerstone heterocyclic system.[1] Its derivatives are integral to numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The stability of the aromatic system, combined with the reactive sites available for functionalization, makes it an attractive building block in synthetic chemistry.[1][3]

The subject of this guide, this compound, is a derivative whose reactivity is modulated by the electronic effects of its substituents.[3][4][5] Understanding these influences is paramount for predicting the outcomes of electrophilic aromatic substitution (SEAr) reactions and for the rational design of novel benzoxazole-based molecules.

Decoding Reactivity: Electronic Effects on the this compound Ring

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[6] The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring.[6][7] In this compound, we must consider the directing effects of both the chloro group and the fused oxazole moiety.

-

The Chloro Group (C5): Halogens are a classic example of substituents with opposing inductive and resonance effects. The high electronegativity of chlorine withdraws electron density from the benzene ring through the sigma bond (a deactivating inductive effect, -I). Conversely, the lone pairs on the chlorine atom can be delocalized into the ring (an activating resonance effect, +R). For halogens, the inductive effect typically outweighs the resonance effect, making the ring less nucleophilic and thus "deactivated" compared to unsubstituted benzene.[8] However, the resonance effect, while weaker, still directs incoming electrophiles to the ortho (C4, C6) and para positions. Since the para position is occupied by the fused ring, the chloro group at C5 directs substitution to C4 and C6.[8]

-

The Fused Oxazole Ring: The heterocyclic portion of the molecule also profoundly influences the electron density of the benzene ring. The oxygen atom, via its lone pairs, exerts a powerful electron-donating resonance effect (+R), enriching the electron density at the ortho (C7) and para (C5) positions relative to the oxygen. The nitrogen atom, being more electronegative, has an electron-withdrawing inductive effect (-I). The overall influence of the fused oxazole ring is activating and directs electrophiles primarily to the C6 position (para to the oxygen atom) and C4/C7 positions.

Predicted Regioselectivity:

Synthesizing these effects allows for a robust prediction of substitution patterns.

-

The chloro group at C5 deactivates the ring but directs incoming electrophiles to C4 and C6.

-

The fused oxazole ring (specifically the oxygen atom) activates the ring and strongly directs towards C7 and, to a lesser extent, C5 (which is blocked). The activating influence also extends to C4 and C6.

The confluence of these directing effects points towards the C4 and C6 positions as the most probable sites for electrophilic attack. The C6 position is particularly favored as it is ortho to the directing chloro group and in a para-like position relative to the activating ring oxygen. The C4 position is also ortho to the chloro group. The C7 position, while activated by the oxygen, is sterically more hindered. Experimental evidence is required to definitively assign the major product.

Key Electrophilic Substitution Reactions and Protocols

This section details the mechanisms and experimental workflows for the most common electrophilic substitution reactions performed on the this compound ring.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a crucial functionalization for subsequent chemical transformations, such as reduction to an amine group. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).[9]

Mechanism: The reaction proceeds via the standard electrophilic aromatic substitution pathway: attack of the benzene ring's π-electrons on the nitronium ion, formation of a resonance-stabilized carbocation intermediate (the sigma complex), and subsequent deprotonation to restore aromaticity.[9][10]

Caption: General mechanism for the nitration of this compound.

Experimental Protocol: Nitration of this compound

This protocol is a representative procedure adapted from standard nitration methodologies for similar substrates.[11][12]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid (H2SO4) to 0-5 °C in an ice-salt bath.

-

Formation of Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid (HNO3) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Substrate Addition: Dissolve 5.0 g of this compound in a minimal amount of cold, concentrated H2SO4 and add this solution dropwise to the nitrating mixture. The temperature should be rigorously maintained between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified nitro-substituted benzoxazole.

| Parameter | Value/Condition | Reference |

| Reagents | Conc. HNO3, Conc. H2SO4 | [9] |

| Temperature | 0-5 °C | [12] |

| Reaction Time | 2-3 hours | N/A |

| Electrophile | Nitronium ion (NO2+) | [9] |

| Typical Yield | 65-90% (substrate dependent) | [11] |

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, I) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl3 or AlCl3, to polarize the halogen molecule and generate a more potent electrophile.[6]